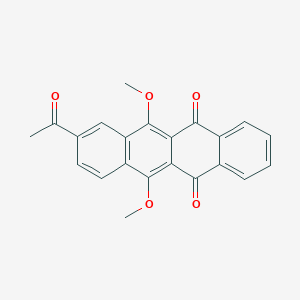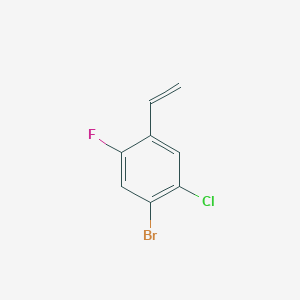
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a vinyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with halogenating agents. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3), while chlorination can be carried out using chlorine (Cl2) with a similar catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form different derivatives, such as converting the vinyl group to an ethyl group using hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for hydrogenation reactions.
Major Products
Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The halogen atoms and the vinyl group can participate in various chemical pathways, influencing the reactivity and stability of the compound. The presence of electron-withdrawing halogens can activate the benzene ring towards nucleophilic attack, while the vinyl group can undergo addition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chloro-5-fluoro-4-vinylbenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Bromo-2-chloro-5-fluorobenzene: Similar structure but without the vinyl group, leading to variations in chemical behavior.
1-Bromo-4-chloro-2-fluorobenzene: Different substitution pattern on the benzene ring, affecting its chemical properties.
Eigenschaften
Molekularformel |
C8H5BrClF |
|---|---|
Molekulargewicht |
235.48 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-ethenyl-5-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-3-7(10)6(9)4-8(5)11/h2-4H,1H2 |
InChI-Schlüssel |
QQDDCMJIWHENSE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
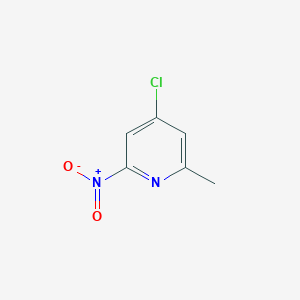
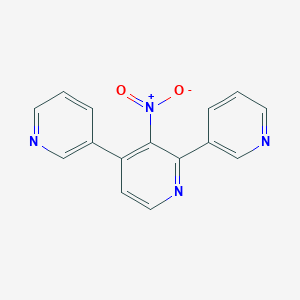

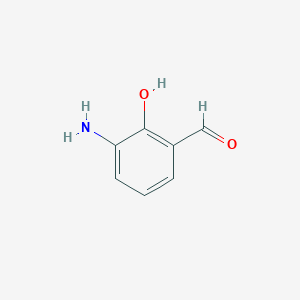
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

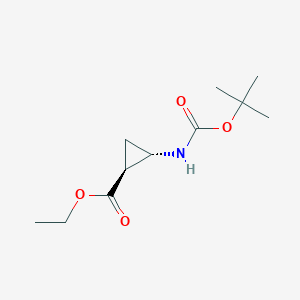
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
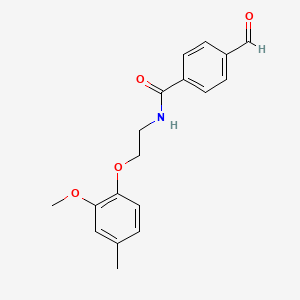
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
